molecular formula C7H5NO4S B1332626 4-hydroxy-1H-1,2-benzisothiazole-1,1,3(2H)-trione CAS No. 80563-77-5

4-hydroxy-1H-1,2-benzisothiazole-1,1,3(2H)-trione

Cat. No. B1332626
CAS RN: 80563-77-5
M. Wt: 199.19 g/mol
InChI Key: XAPBTHFURNHTFN-UHFFFAOYSA-N
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Description

The compound of interest, 4-hydroxy-1H-1,2-benzisothiazole-1,1,3(2H)-trione, is a derivative of benzisothiazole. While the provided papers do not directly discuss this compound, they do provide insights into the chemistry of related heterocyclic compounds, which can be useful for understanding the broader context of benzisothiazole derivatives.

Synthesis Analysis

The synthesis of related heterocyclic compounds involves multi-component reactions and the use of various catalysts. For instance, the synthesis of 1,2,3-triazolylmethoxyphenyl[1,2,4]triazoloindazole-1,3,8-trione derivatives is achieved through a one-pot four-component reaction involving propargylated benzaldehydes, azide, dimedone, and urazoles . Similarly, the synthesis of triorganotin (4H-1,2,4-triazol-4-yl)benzoates is performed by reacting triazole derivatives with organotin oxides or hydroxides . These methods highlight the versatility and complexity of synthesizing heterocyclic compounds, which could be relevant to the synthesis of 4-hydroxy-1H-1,2-benzisothiazole-1,1,3(2H)-trione.

Molecular Structure Analysis

The molecular structures of heterocyclic compounds are often confirmed using techniques such as X-ray crystallography. For example, the structure of triorganotin (4H-1,2,4-triazol-4-yl)benzoates has been determined, revealing a five-coordinate distorted trigonal bipyramidal geometry around the tin atom . Additionally, the spectral luminescent properties and stable conformers of 1,2,4-triazole derivatives containing a benzthiazole group have been investigated using density functional theory, which could be analogous to the molecular structure analysis of 4-hydroxy-1H-1,2-benzisothiazole-1,1,3(2H)-trione .

Chemical Reactions Analysis

The chemical reactivity of heterocyclic compounds is diverse. For instance, complexes of ruthenium with 1,4-bis(phenylthio/seleno-methyl)-1,2,3-triazoles have been used in catalytic oxidation and transfer hydrogenation reactions . This suggests that similar benzisothiazole derivatives could also participate in various chemical reactions, potentially as catalysts or reactants.

Physical and Chemical Properties Analysis

The physical and chemical properties of heterocyclic compounds, such as 4-ethyl-5-(2-hydroxyphenyl)-2H-1,2,4-triazole-3(4H)-thione, have been characterized using quantum chemical calculations and spectral techniques. Theoretical calculations can predict properties like vibrational frequencies, chemical shift values, and nonlinear optical properties . These methods and findings provide a framework for analyzing the physical and chemical properties of 4-hydroxy-1H-1,2-benzisothiazole-1,1,3(2H)-trione.

Scientific Research Applications

Synthesis and Biological Applications

A study by Hassanien, Abd El-Ghani, and Elbana (2022) explored the synthesis of novel compounds containing Lawsone, including derivatives of 4-hydroxy-1H-1,2-benzisothiazole. These compounds demonstrated potential antioxidant and antitumor activities, showcasing their significance in biological applications (Hassanien, Abd El-Ghani, & Elbana, 2022).

Novel Biologically Active Derivatives

Zia-ur-Rehman et al. (2009) synthesized a series of biologically active derivatives of 4-hydroxy-1H-1,2-benzisothiazole. These derivatives were evaluated for antibacterial and radical scavenging activities, indicating their potential in developing new antimicrobial agents (Zia-ur-Rehman et al., 2009).

Spiro(oxazolidinediones) Synthesis

Wrobel and Dietrich (1994) conducted a study on the synthesis of spiro(oxazolidinediones) derivatives, including those derived from 4-hydroxy-1H-1,2-benzisothiazole. These compounds represent a novel family of spiro(oxazolidinediones), expanding the possibilities in the realm of organic synthesis and potential pharmacological applications (Wrobel & Dietrich, 1994).

Anti-Inflammatory Properties

Matson (1990) disclosed a process for preparing derivatives of 4-hydroxy-1H-1,2-benzisothiazole with anti-inflammatory properties. This highlights its application in treating inflammation and related medical conditions (Matson, 1990).

properties

IUPAC Name

4-hydroxy-1,1-dioxo-1,2-benzothiazol-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5NO4S/c9-4-2-1-3-5-6(4)7(10)8-13(5,11)12/h1-3,9H,(H,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAPBTHFURNHTFN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C(=C1)S(=O)(=O)NC2=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10363355
Record name 4-hydroxy-1H-1,2-benzisothiazole-1,1,3(2H)-trione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10363355
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-hydroxy-1H-1,2-benzisothiazole-1,1,3(2H)-trione

CAS RN

80563-77-5
Record name 4-hydroxy-1H-1,2-benzisothiazole-1,1,3(2H)-trione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10363355
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

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Synthesis routes and methods II

Procedure details

4.6 g (25 mmol) of 1,2-benzisothiazol-3(2H)-one-1,1-dioxide (Saccharin®) were dissolved in a mixture of 65 ml of methylene chloride, 35 ml of trifluoroacetic acid and 2.1 g of tetraethylammonium tetrafluoroborate. The solution was electrolysed at ambient temperature in an electrolysis trough without any separation of the cathode and anode spaces (undivided cell) using a platinum coil (diameter of wire 1 mm, diameter of coil 0.5 cm, length of coil 7.5 cm) as cathode and a cylindrical platinum wire gauze (cylinder diameter 3.5 cm, cylinder height 5 cm, cylinder surface area 5 cm2) as anode. A dry rectifier with potentiometer was used as the source of current. An ammeter connected in series was used to determine the ampere hours and a voltage meter served to measure the potential between the cathode and anode (about 5 to 7 volts). After a charge quantity of about 0.5 Ah had been used up, electrolysis was stopped. The solution was added to ice water. The organic phase was separated off and combined with the chloroform extracts of the aqueous phase. After evaporation of the solvent the residue was distributed between an aqueous iron (III) chloride solution and methylene chloride. 2.7 g of starting material were recovered from the methylene chloride phase. The iron (III) chloride solution was made alkaline and filtered. The filtrate was then acidified and extracted with methylene chloride. After evaporation and recrystallisation from water, 1.2 g of 4-hydroxy-1,2-benzisothiazol-3(2H)-one-1,1-dioxide were obtained. This corresponds to a yield of 58% based on the starting material reacted and a current yield of 67%.
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Synthesis routes and methods III

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4.6 g (25 mmol) of 1,2-benzisothiazol-3(2H)-one-1,1-dioxide (Saccharin®) were dissolved in 30 ml of trifluoroacetic acid and mixed with 4 g of sodium trifluoroacetate. The solution was electrolysed analogously to Example 1. After a charge quantity of 0.4 Ah had been used up the solution was added to water. It was extracted with chloroform and worked up as in Example 1. In addition to 3.3 g of starting material, 0.92 g of 4-hydroxy-1,2-benzisothiazol-3(2H)-one-1,1-dioxide were obtained after recrystallisation from water. This corresponds to a yield of 61% based on the starting material reacted;
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4 g
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Synthesis routes and methods IV

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A solution of 1,2-benzoisothiazol-3(2H)-one-1,1-dioxide-4-diazonium chloride, which was prepared by diazotization of 1.98 gm (10 mmols) of 4-amino-1,2-benzoisothiazol-3(2H)-one-1,1-dioxide with sodium nitrite in dilute hydrochloric acid, was reacted with 150 ml of aqueous 10% sulfuric acid, and the reaction mixture was heated on a water bath until the evolution of nitrogen had ceased. After cooling, the reaction mixture was strongly acidified with concentrated aqueous hydrochloric acid and extracted with ether. The organic phase was evaporated, the residue was dissolved in a little sodium hydrochloride, filtered and again acidified with hydrochloric acid. The crystals formed were recrystallized from water, yielding 0.98 gm (40% of theory) of 4-hydroxy-1,2-benzoisothiazol-3(2H)-one-1,1-dioxide.
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Synthesis routes and methods V

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Starting from the 2-chloro-6-nitro toluene, the preparation of the starting compound, 4-chloro-1,2-benzoisothiazol-3(2H)-one-1,1-dioxide, was carried out by one of the following processes:
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